8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6,7-dimethyl-
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Overview
Description
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6,7-dimethyl- is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. This compound belongs to the class of thiadiazolo-thienopyrimidinones, which are known for their diverse biological activities, including anti-inflammatory and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6,7-dimethyl- can be achieved through various methods. One efficient approach involves a one-pot synthesis using a combination of [3 + 3] cycloaddition, reduction, and deamination reactions . This method utilizes aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under solvent-free microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the green synthesis approach, which involves microwave-assisted multi-component reactions under solvent-free conditions, is promising for large-scale production due to its efficiency and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6,7-dimethyl- undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles . The reactions are often carried out under microwave irradiation in the presence of ionic liquids, which facilitate the process and improve yields .
Major Products
The major products formed from these reactions are various derivatives of thiadiazolo-thienopyrimidinones, which exhibit significant pharmacological activities .
Scientific Research Applications
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6,7-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit the activity of certain enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidines: These compounds are known for their antibacterial and anti-inflammatory activities.
Thiadiazolo[3,2-a]pyrimidines: These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-ethyl-6,7-dimethyl- is unique due to its specific structural features and the presence of both thiadiazole and thienopyrimidine moieties. This combination enhances its pharmacological potential and makes it a valuable compound for further research and development .
Properties
CAS No. |
88753-89-3 |
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Molecular Formula |
C11H11N3OS2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
11-ethyl-4,5-dimethyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C11H11N3OS2/c1-4-7-13-14-10(15)8-5(2)6(3)16-9(8)12-11(14)17-7/h4H2,1-3H3 |
InChI Key |
VAYPDIDTTJYRQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=O)C3=C(N=C2S1)SC(=C3C)C |
Origin of Product |
United States |
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